molecular formula C6H4ClFS B1302654 3-Chloro-5-fluorothiophenol CAS No. 845823-02-1

3-Chloro-5-fluorothiophenol

Cat. No.: B1302654
CAS No.: 845823-02-1
M. Wt: 162.61 g/mol
InChI Key: DTSLZRFPVMQLER-UHFFFAOYSA-N
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Description

Significance of Halogenation in Aromatic Thiol Chemistry

Halogenation is a fundamental transformation in organic chemistry that involves the introduction of one or more halogen atoms into a molecule. testbook.combyjus.com In the context of aromatic thiols, this process is of paramount importance as it provides a powerful tool to modulate the chemical and physical properties of the parent thiophenol. byjus.commt.com The type of halogen, its position on the aromatic ring, and the degree of halogenation all contribute to the resulting molecule's characteristics.

The significance of halogenation in aromatic thiol chemistry lies in several key areas:

Modulation of Reactivity: Halogen atoms, being electronegative, exert a strong influence on the electron density of the aromatic ring and the thiol group. This electronic effect can either activate or deactivate the molecule towards certain reactions, allowing for controlled and selective chemical transformations.

Tuning of Acidity: The presence of electron-withdrawing halogens generally increases the acidity of the thiol proton (S-H). This is due to the stabilization of the resulting thiolate anion through inductive effects. For instance, the acidity of pentafluorothiophenol (B1630374) is significantly higher than that of thiophenol, a direct consequence of the five fluorine substituents.

Introduction of New Reaction Sites: Halogen atoms can serve as handles for further functionalization through various cross-coupling reactions, providing a pathway to more complex molecular architectures.

Influence on Biological Activity: In medicinal chemistry, the incorporation of halogens into drug candidates can enhance their therapeutic efficacy. testbook.combyjus.comnih.gov This can be attributed to improved metabolic stability, increased binding affinity to target proteins, and altered pharmacokinetic properties. nih.gov

Overview of Fluorine and Chlorine Substituent Effects on Thiophenol Derivatives

Fluorine and chlorine, while both halogens, impart distinct electronic and steric effects on thiophenol derivatives. Understanding these differences is crucial for the rational design of molecules with desired properties.

Fluorine:

High Electronegativity: Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. This significantly increases the acidity of the thiol proton.

Small Size: The small van der Waals radius of fluorine means it exerts a minimal steric effect, allowing it to be introduced into sterically hindered positions without causing significant distortion of the molecular geometry.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making organofluorine compounds often more resistant to metabolic degradation.

Chlorine:

Moderate Electronegativity: Chlorine is less electronegative than fluorine but still exerts a significant electron-withdrawing inductive effect. It also possesses a weak electron-donating resonance effect. The interplay of these effects can influence the reactivity in a more nuanced way than fluorine.

Larger Size: The larger size of chlorine compared to fluorine results in a more pronounced steric effect, which can influence reaction rates and the conformation of molecules. researchgate.net

Leaving Group Ability: The carbon-chlorine bond is more readily cleaved than the carbon-fluorine bond, making chlorinated aromatics useful substrates in nucleophilic aromatic substitution and cross-coupling reactions.

The following table summarizes the key properties of fluorine and chlorine as substituents on an aromatic ring:

PropertyFluorineChlorine
Electronegativity (Pauling Scale) 3.983.16
Inductive Effect Strong electron-withdrawingModerate electron-withdrawing
Resonance Effect Weak electron-donatingWeak electron-donating
van der Waals Radius (Å) 1.471.75
Carbon-Halogen Bond Energy (kJ/mol in C6H5-X) ~544~406

Research Landscape of 3-Chloro-5-fluorothiophenol within Substituted Aromatic Thiol Chemistry

This compound is a disubstituted thiophenol derivative that incorporates both a chlorine and a fluorine atom on the aromatic ring. This specific substitution pattern at the meta positions relative to the thiol group results in a unique combination of electronic and steric properties.

While extensive research has been conducted on a wide range of halogenated thiophenols, the specific research landscape for this compound appears to be more focused on its role as a versatile building block in organic synthesis rather than extensive studies on its own intrinsic properties. A search of chemical literature and databases reveals its use in the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. guidechem.comnih.govoakwoodchemical.com

The compound's structure, with the IUPAC name 3-chloro-5-fluorobenzenethiol, is confirmed by its CAS number 845823-02-1. nih.govoakwoodchemical.com Its molecular formula is C6H4ClFS, and it has a molecular weight of approximately 162.61 g/mol . nih.gov

Future research on this compound could explore its potential in materials science, for example, in the development of self-assembled monolayers on metal surfaces, or further investigate its biological activities, building upon the broader understanding of how halogenated thiophenols interact with biological systems. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSLZRFPVMQLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373966
Record name 3-Chloro-5-fluorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845823-02-1
Record name 3-Chloro-5-fluorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 5 Fluorothiophenol

Fundamental Reactivity Patterns

The reactivity of 3-Chloro-5-fluorothiophenol is dictated by the thiol group, the aromatic ring, and the chloro and fluoro substituents. These components influence the molecule's participation in nucleophilic substitutions, oxidation-reduction reactions, and other transformations.

The thiol group and the halogen atoms provide dual sites for nucleophilic reactions, either by acting as a nucleophile or by serving as a leaving group.

Thiol Group as a Nucleophile: The sulfur atom of the thiol group is highly nucleophilic, especially in its deprotonated thiolate form (Ar-S⁻). This makes it prone to reactions with a variety of electrophiles, most notably in S-alkylation reactions. chemistrysteps.com The reaction with alkyl halides proceeds via an SN2 mechanism to form thioethers (sulfides). libretexts.org Due to the high nucleophilicity of the thiolate, these reactions are generally efficient and proceed without significant competition from elimination reactions, even with secondary alkyl halides. chemistrysteps.com

Table 1: Representative Nucleophilic Substitution Reactions (S-Alkylation)
ReactantReagentProductReaction Type
This compoundMethyl Iodide (CH₃I) / Base3-Chloro-5-fluorophenyl methyl sulfide (B99878)S-Alkylation (SN2)
This compoundEthyl Bromide (CH₃CH₂Br) / Base3-Chloro-5-fluorophenyl ethyl sulfideS-Alkylation (SN2)
This compoundBenzyl Chloride (C₆H₅CH₂Cl) / BaseBenzyl (3-chloro-5-fluorophenyl) sulfideS-Alkylation (SN2)

Halogen Atoms as Leaving Groups: Nucleophilic substitution on the aromatic ring (SNAr) to displace the chlorine or fluorine atom is considerably more challenging. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com In this compound, the thiol group is weakly activating, while the halogens are deactivating, making the ring electron-rich and thus resistant to nucleophilic attack under standard conditions. byjus.com

In SNAr reactions on activated rings, fluoride (B91410) is often a better leaving group than chloride. This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic. youtube.com Advanced methods, such as organic photoredox catalysis, have been developed to enable the substitution of unactivated fluoroarenes, suggesting that such transformations are possible under specific catalytic conditions. nih.gov

The sulfur atom in this compound is in its lowest oxidation state (-2) and can be readily oxidized. The oxidation products depend on the strength of the oxidizing agent and the reaction conditions. researchgate.net

The oxidation pathway for the thiol can proceed through several stable intermediates. nih.gov Mild oxidants, such as iodine or air, typically lead to the formation of the corresponding disulfide. Stronger oxidizing agents, like hydrogen peroxide or peroxy acids, can oxidize the thiol sequentially to sulfenic acid (Ar-SOH), sulfinic acid (Ar-SO₂H), and ultimately to the highly stable sulfonic acid (Ar-SO₃H). nih.govresearchgate.netyoutube.com

Alternatively, if the thiol is first converted to a thioether (sulfide) via S-alkylation, a stepwise oxidation of the sulfide can be achieved. Controlled oxidation yields the corresponding sulfoxide, and further oxidation under more vigorous conditions produces the sulfone.

Table 2: Oxidation Products of this compound and its Sulfide Derivative
Starting MaterialOxidizing Agent TypeProductProduct Class
This compoundMild (e.g., I₂, air)Bis(3-chloro-5-fluorophenyl) disulfideDisulfide
This compoundStrong (e.g., H₂O₂, KMnO₄)3-Chloro-5-fluorobenzenesulfonic acidSulfonic Acid
3-Chloro-5-fluorophenyl methyl sulfideControlled (e.g., NaIO₄)3-Chloro-5-fluorophenyl methyl sulfoxideSulfoxide
3-Chloro-5-fluorophenyl methyl sulfideStrong (e.g., H₂O₂, m-CPBA)3-Chloro-5-fluorophenyl methyl sulfoneSulfone

Reduction of the aromatic ring of this compound to its corresponding dihydro (cyclohexadiene) or fully saturated (cyclohexane) derivatives requires overcoming the significant aromatic stability of the benzene (B151609) ring.

Catalytic Hydrogenation: This method can fully saturate the aromatic ring to form 3-chloro-5-fluorothiocyclohexane, but it demands forcing conditions, such as high pressures of hydrogen gas (up to 100 atm) and high temperatures (over 150 °C) in the presence of metal catalysts like nickel, platinum, or palladium. libretexts.orgyoutube.com A significant competing reaction under these conditions is hydrodehalogenation, where the C-Cl and C-F bonds are cleaved, which can lead to a mixture of products. google.comnih.gov

Birch Reduction: A partial reduction of the aromatic ring can be achieved using the Birch reduction. This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.org It typically reduces the benzene ring to a 1,4-cyclohexadiene (B1204751) derivative. The regiochemical outcome is governed by the electronic properties of the substituents, but the reaction is generally not compatible with the thiol group, which would be deprotonated.

Gas-Phase Ion-Molecule Reactions

Gas-phase studies, often conducted using mass spectrometry, provide fundamental insights into the intrinsic reactivity of molecules without the influence of solvents.

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule and is a measure of its intrinsic basicity. For thiophenol and its derivatives, protonation can occur at multiple sites: the sulfur atom or the aromatic ring (at the ortho, meta, or para carbon atoms). kuleuven.be

Table 3: Experimental and Theoretical Gas-Phase Proton Affinities (PA) of Thiophenol and Related Compounds
CompoundProton Affinity (kJ/mol)Most Basic Site(s)Reference
Benzene750.5Ring Carbon nih.gov
Thiophenol812 ± 10Ring (C4) and Sulfur (competing) researchgate.netresearchgate.net
Thioanisole839 ± 10Ring (C4) researchgate.netresearchgate.net
Phenol817.1Ring (C4) wikipedia.org

In contrast to protonation, gas-phase methylation of thiophenol with electrophiles like the methyl cation (CH₃⁺) shows a strong and specific preference for the sulfur atom. kuleuven.be Experimental studies have demonstrated that thiophenol is methylated almost exclusively (>90%) at the sulfur atom. kuleuven.beresearchgate.net

This high regioselectivity is explained by Hard and Soft Acids and Bases (HSAB) theory. The methyl cation is a "soft" acid, and it preferentially reacts with the "soft" basic site of the molecule, which is the highly polarizable sulfur atom. The proton, being a "hard" acid, does not show such a strong preference and also reacts at the "harder" carbon sites on the aromatic ring. While the halogen substituents on this compound reduce the nucleophilicity of the sulfur atom, it remains the softest and most probable site for methylation. researchgate.net

Plasmon-Mediated and Radical Reactions

When this compound is adsorbed onto the surface of plasmonic metal nanoparticles, such as gold (AuNPs) or silver (AgNPs), its reactivity can be significantly altered by laser illumination. rsc.orgaip.org The illumination excites localized surface plasmon resonances (LSPRs) in the nanoparticles, which can decay non-radiatively by generating energetic "hot" electron-hole pairs. aip.orgnih.gov

These hot electrons can tunnel from the nanoparticle surface into the orbitals of the adsorbed thiophenol molecule. This process, known as dissociative electron attachment, can lead to the cleavage of the carbon-halogen bonds. For halogenated thiophenols, this plasmon-mediated process preferentially causes dehalogenation of C-Cl and C-Br bonds, while the much stronger C-F bond remains intact. aip.org The reaction kinetics are highly dependent on the wavelength of the illuminating laser, corresponding to the plasmon resonance of the nanoparticles. aip.org This phenomenon is a key aspect of surface-enhanced Raman spectroscopy (SERS), where plasmonic enhancement can also drive chemical reactions, including the dimerization or transformation of molecules like p-aminothiophenol (PATP) and p-nitrothiophenol (NTP). sioc-journal.cnrsc.orgchemrxiv.orgnih.gov

The reactivity of this compound in processes involving bond cleavage is fundamentally governed by the bond dissociation enthalpy (BDE) of its carbon-halogen bonds. The C-F bond is significantly stronger than the C-Cl bond. stackexchange.comquora.com This difference arises from two main factors: the shorter bond length of the C-F bond due to the smaller atomic radius of fluorine, and the greater ionic character of the C-F bond owing to fluorine's high electronegativity. stackexchange.comquora.com

The weaker C-Cl bond is therefore more susceptible to cleavage in high-energy processes like collision-induced dissociation or in radical reactions. stackexchange.com This differential reactivity is crucial in predicting the outcomes of various chemical transformations. While nucleophilic aromatic substitution can be complex, reactions proceeding through radical or high-energy intermediates will preferentially target the C-Cl bond for cleavage. thestudentroom.co.uk

Table 1: Comparison of Typical Aromatic Carbon-Halogen Bond Dissociation Enthalpies (BDE)

BondTypical BDE (kcal/mol)Relative StrengthInfluence on Reactivity
C–F~113-124StrongestResistant to cleavage, requires harsh conditions to break.
C–Cl~95-96WeakerMore reactive; the primary site for radical-based dehalogenation.

Note: Values are approximate for aryl halides and can vary based on the specific molecular structure.

Chlorothiophenoxy radicals (CTPRs) are key intermediates in various chemical processes. nih.gov The 3-chloro-5-fluorothiophenoxy radical can be formed from its parent thiol through hydrogen abstraction from the sulfhydryl (-SH) group by other radical species, such as hydroxyl (•OH) or hydrogen (•H) radicals. nih.gov Theoretical studies on chlorothiophenols indicate that reactions with H atoms are particularly efficient for forming these thiophenoxy radicals. nih.gov

Once formed, the 3-chloro-5-fluorothiophenoxy radical is a versatile reactive intermediate. nih.gov As a sulfur-centered radical, it can participate in a range of reactions, most notably addition to unsaturated systems like alkenes and alkynes (the thiol-ene and thiol-yne reactions). nih.gov This reactivity can initiate cascade reactions, where the initial addition creates a carbon-centered radical that can then undergo further intramolecular cyclization or intermolecular reactions, leading to the formation of more complex molecular architectures. nih.gov

The reaction of thiols, such as this compound, with N-Chlorosuccinimide (NCS) to form sulfenyl chlorides is a complex, autocatalytic process. acs.orged.ac.uk Kinetic studies using methods like 1H NMR have elucidated a multi-step mechanism. ed.ac.ukacs.org

The reaction begins with a slow, direct chlorination of the thiophenol by NCS, which forms the corresponding sulfenyl chloride and succinimide (B58015) (Step I). acs.orged.ac.uk The sulfenyl chloride can then react with another molecule of the starting thiol to produce a disulfide and a molecule of hydrogen chloride (HCl) (Step II). acs.org This in-situ generation of HCl is critical, as it catalyzes the release of molecular chlorine (Cl₂) from NCS (Step III). acs.orged.ac.uk The highly reactive Cl₂ then rapidly chlorinates the remaining thiol to produce more sulfenyl chloride and HCl (Step IV), creating an acceleratory, or sigmoidal, reaction profile. acs.orged.ac.uk Once the thiol is consumed, the accumulated HCl and NCS can slowly cleave the disulfide intermediate to yield the final sulfenyl chloride product (Step V). acs.org Therefore, while NCS is the initial reagent, molecular chlorine is the dominant chlorinating agent throughout most of the reaction. acs.orgnih.gov

Summary of Reaction Steps:

Initiation (Slow): Thiol + NCS → Sulfenyl Chloride + Succinimide

HCl Generation: Sulfenyl Chloride + Thiol → Disulfide + HCl

Catalysis: NCS + HCl → Succinimide + Cl₂

Propagation (Fast): Thiol + Cl₂ → Sulfenyl Chloride + HCl

Final Stage: Disulfide + Cl₂ → 2 Sulfenyl Chloride

This mechanism explains why such reactions can sometimes be highly exothermic and difficult to control, as the autocatalytic generation of HCl and Cl₂ can lead to a rapid acceleration of the reaction rate. acs.orged.ac.uk

Thiophenols and their corresponding thiolates can act as electron donors to form an electron donor-acceptor (EDA) complex with a suitable electron acceptor molecule. nih.govbeilstein-journals.org This process has become a powerful tool in modern synthesis for forming C–S bonds under mild, visible-light-promoted conditions. nih.gov

In a typical thiolation reaction involving an EDA complex, the thiolate anion of this compound would form a ground-state complex with an electron acceptor, such as an aryl halide. beilstein-journals.orgnih.gov This complex often exhibits a new absorption band in the visible region of the UV-Vis spectrum. nih.gov Upon irradiation with visible light, an electron is transferred from the thiolate (donor) to the acceptor. This single-electron transfer (SET) event generates a thiyl radical and the radical anion of the acceptor. chemrxiv.org The radical anion can then fragment (e.g., by losing a halide), creating a new radical species. Finally, coupling between the thiyl radical and the other radical intermediate forms the desired thioether product. nih.govnih.gov This photoactivation strategy avoids the need for harsh conditions or precious metal catalysts. nih.govacs.org

Photochemical Transformations of Halogenated Thiophenols

The interaction of ultraviolet (UV) radiation with halogenated thiophenols, such as this compound, initiates a series of complex photochemical transformations. These processes are of significant interest due to their fundamental role in photochemistry and their potential applications in various chemical syntheses. The primary photochemical events involve the absorption of UV photons, leading to the excitation of the molecule and subsequent chemical reactions. Key among these transformations are phototautomerization, homolytic bond cleavage, and the formation of radical species.

UV-Induced Phototautomerization (Thiol-to-Thione Isomerization)

Upon exposure to UV radiation, halogenated thiophenols can undergo phototautomerization, a process that involves the migration of the hydrogen atom from the sulfur atom of the thiol group to a carbon atom on the aromatic ring, resulting in the formation of a thione isomer. This transformation from a thiol to a thione is a significant photochemical pathway.

Studies on related compounds, such as meta-fluorothiophenol, have shown that UV excitation, typically around λ = 285 nm, can induce this thiol-to-thione phototautomerization as the primary reaction pathway. iku.edu.tr This process leads to the formation of various thione isomers. For thiophenol itself, irradiation at wavelengths between 285-290 nm converts the initial thiol form into its thione isomer, specifically cyclohexa-2,4-diene-1-thione. researchgate.netrsc.org This conversion occurs through the transfer of a hydrogen atom from the sulfhydryl group to an ortho-position on the phenyl ring. rsc.org It is anticipated that this compound would exhibit similar behavior, with the electron-withdrawing halogen substituents potentially influencing the quantum yield and the relative stability of the resulting thione isomers.

The formation of different thione isomers is possible, depending on which carbon atom of the aromatic ring accepts the hydrogen atom. For the parent thiophenol, irradiation at longer wavelengths (400-425 nm) can cause the initially formed cyclohexa-2,4-diene-1-thione to convert into another thione isomer, cyclohexa-2,5-diene-1-thione, by transferring a hydrogen atom from the ortho to the para position. researchgate.netrsc.org

Table 1: UV-Induced Phototautomerization of Thiophenol Derivatives

Compound Irradiation Wavelength (nm) Observed Transformation Product(s) Reference
meta-Fluorothiophenol 285 Thiol-to-thione phototautomerization Three thione isomers iku.edu.tr
Thiophenol 290–285 Thiol-to-thione phototautomerization Cyclohexa-2,4-diene-1-thione researchgate.netrsc.org
Thiophenol 400–425 Interconversion of thione isomers Cyclohexa-2,5-diene-1-thione researchgate.netrsc.org

Homolytic S-H Bond Cleavage and Phenylthiyl Radical Formation

A competing and fundamental photochemical process in thiophenols upon UV excitation is the homolytic cleavage of the sulfur-hydrogen (S-H) bond. iku.edu.tr This bond fission results in the formation of a hydrogen atom and a phenylthiyl radical. iku.edu.trrsc.org In the case of this compound, this would lead to the formation of the 3-chloro-5-fluorophenylthiyl radical.

This homolytic cleavage is a primary photochemical event that often serves as the precursor to subsequent reactions. iku.edu.tr The energy required for this process is known as the bond dissociation energy (BDE). Theoretical studies on substituted thiophenols have extensively investigated the effects of electron-donating and electron-withdrawing groups on the S-H BDE. researchgate.netresearchgate.net The presence of halogen atoms, being electron-withdrawing, is expected to influence the energetics of the S-H bond cleavage in this compound.

Experimental and theoretical studies on thiophenol have shown that photoexcitation at 243 nm leads to the detachment of the hydrogen atom, producing the phenylthiyl radical in its ground and first excited electronic states. nih.gov The phenylthiyl radical is a key intermediate in many chemical reactions and has been generated and characterized in the gas phase through methods like vacuum flash pyrolysis of suitable precursors. researchgate.net The formation of the phenylthiyl radical from thiophenol has been observed alongside phototautomerization in matrix isolation studies. researchgate.netrsc.org

Table 2: S-H Bond Dissociation Energies (BDEs) of Thiophenol

Method Bond Dissociation Energy (D₀) (kcal/mol) Reference
Experimental (from C₆H₅SD) 76.8 ± 0.3 nih.gov

Reversibility of Photochemical Pathways

A notable characteristic of the photochemical transformations of thiophenols is the reversibility of some of the reaction pathways. Specifically, the UV-induced thiol-to-thione isomerization has been demonstrated to be photoreversible.

For thiophenol, after the initial conversion to cyclohexa-2,4-diene-1-thione upon irradiation at 285-290 nm, subsequent irradiation at longer wavelengths (300–427 nm) can revert the thione back to the more stable thiol form. researchgate.netrsc.org This photoreversibility is also observed in halogenated derivatives. In studies of matrix-isolated meta-fluorothiophenol, after the formation of thione isomers upon irradiation at λ = 285 nm, subsequent irradiation at λ = 405 nm showed spectral evidence of the thione converting back to the thiol. iku.edu.tr This reversibility indicates that the different isomers can be selectively interconverted by tuning the wavelength of the incident light.

This photochemical control over the isomeric state of the molecule is a significant finding, suggesting the potential for developing photoswitchable systems based on halogenated thiophenols. The equilibrium between the thiol and thione forms can be manipulated by the specific wavelengths of UV-visible light used for irradiation.

Computational and Spectroscopic Characterization of 3 Chloro 5 Fluorothiophenol

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular properties of compounds at the atomic and electronic levels. These methods allow for the prediction of various parameters that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Energetic Parameters

The energetic parameters, such as the total energy and the heat of formation, can be calculated to assess the thermodynamic stability of the molecule. Reactivity descriptors, including electronegativity, chemical hardness, and softness, can be derived from the energies of the frontier molecular orbitals. These descriptors help in understanding the kinetic stability and the propensity of the molecule to participate in chemical reactions.

Illustrative Energetic and Reactivity Parameters (Hypothetical DFT Data for 3-Chloro-5-fluorothiophenol)

ParameterValueUnit
Total Energy-1057.345Hartrees
Heat of Formation-45.2kcal/mol
Electronegativity (χ)3.87eV
Chemical Hardness (η)2.54eV
Chemical Softness (S)0.39eV⁻¹
Electrophilicity Index (ω)2.95eV

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound, as specific studies are not publicly available.

Ab Initio and High-Level Quantum Chemical Methods for Precise Calculations

For more accurate and precise calculations of molecular properties, high-level ab initio methods are employed. Methods such as B3LYP (a hybrid DFT functional), Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), Complete Active Space Self-Consistent Field (CASSCF), and Multi-Reference Configuration Interaction with single and double excitations (MR-CISD) can provide benchmark-quality data.

These methods are computationally more demanding but offer a higher level of theory, which is crucial for obtaining reliable energetic and structural parameters. For this compound, CCSD(T) calculations would be particularly useful for obtaining a highly accurate ground-state energy and for studying reaction mechanisms involving this molecule. CASSCF and CASPT2 would be relevant if the molecule exhibits significant multi-reference character, for instance, in its excited states.

Conformational Analysis and Rotamerization Barriers

The thiol group (-SH) in this compound can rotate around the C-S bond, leading to different conformers. Conformational analysis aims to identify the most stable arrangement of the atoms in space. The two primary conformers would be the syn and anti forms, where the S-H bond is oriented towards or away from the substituents on the ring, respectively.

Computational methods can be used to calculate the potential energy surface for this rotation, identifying the energy minima corresponding to stable conformers and the transition states corresponding to the rotational barriers. The height of these barriers, known as rotamerization barriers, determines the rate of interconversion between the conformers at a given temperature. Studies on substituted thiophenols have shown that both cis and trans conformations can exist, with their relative stabilities influenced by the nature and position of the ring substituents.

Illustrative Conformational Energy Profile (Hypothetical Data)

ConformerRelative Energy (kcal/mol)Dihedral Angle (H-S-C-C)
Syn (cis)0.0
Transition State1.590°
Anti (trans)0.2180°

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Analysis of S-H and C-S Bond Properties using Advanced Methodologies

Advanced computational methodologies can provide a deeper understanding of the nature of chemical bonds. The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize bond properties. For this compound, QTAIM analysis of the S-H and C-S bonds would provide information about their strength and nature (covalent vs. ionic character) through parameters like the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point.

The Overlap/Topological (OP/TOP) analysis and Local Vibrational Mode (LVM) theory are other powerful tools. A study on meta- and para-substituted thiophenols using these methods revealed that meta-substituents have minimal effects on the C-S bond descriptors, while para-substituents have a more pronounced influence. researchgate.net

Illustrative QTAIM Parameters for S-H and C-S Bonds (Hypothetical Data)

BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)
S-H0.185-0.452
C-S0.123-0.289

Note: The data in this table is illustrative and based on general trends for thiophenols, not specific published data for this compound.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

Illustrative Frontier Orbital Energies (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-6.45
LUMO-1.32
HOMO-LUMO Gap (ΔE)5.13

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Solvation Energies and Acidic Properties (pKa) Estimation

The behavior of a molecule can change significantly in a solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to calculate the solvation energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent.

The acidity of the thiol group, represented by its pKa value, is a critical property. Theoretical calculations can estimate the pKa by computing the Gibbs free energy change for the deprotonation reaction in a solvent, typically water. The pKa of thiophenols is known to be influenced by the substituents on the aromatic ring. Electron-withdrawing groups, like chlorine and fluorine, are expected to increase the acidity of the thiol proton, resulting in a lower pKa value compared to unsubstituted thiophenol.

Spectroscopic Investigations

The structural elucidation and characterization of this compound rely heavily on a suite of spectroscopic techniques. Each method provides unique insights into the molecule's vibrational, electronic, and structural properties, as well as its behavior in various chemical environments.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and determining the vibrational structure of a molecule. For a compound like this compound, specific vibrational modes corresponding to the S-H bond, C-S bond, C-Cl bond, C-F bond, and various aromatic C-H and C-C vibrations can be identified.

A particularly effective method for studying reactive or transient species is matrix-isolation IR spectroscopy. iku.edu.trrsc.org In this technique, molecules are trapped within a cryogenic, inert matrix (such as solid argon or nitrogen), which allows for the stabilization and detailed spectroscopic analysis of not only the parent molecule but also photogenerated products. iku.edu.tr

While direct studies on this compound are not extensively documented, research on the closely related meta-fluorothiophenol (mFTP) provides significant insights. nih.gov In a study involving mFTP isolated in a low-temperature nitrogen matrix, the IR spectrum was recorded and interpreted with the aid of B3LYP vibrational frequency calculations for both its cis and trans conformers. nih.gov Upon irradiation with UV light (λ = 285 nm), photochemical transformations were monitored using IR spectroscopy. nih.gov The primary reaction pathway identified was a thiol-to-thione phototautomerization, where the hydrogen atom of the thiol group migrates to the aromatic ring, resulting in the formation of three distinct thione isomers. iku.edu.trnih.gov This photoreaction was found to be reversible; subsequent irradiation at a longer wavelength (λ = 405 nm) partially restored the original mFTP. nih.gov

This methodology demonstrates how matrix-isolation IR spectroscopy can be used for:

Vibrational Analysis: Assigning specific absorption bands to the fundamental vibrational modes of the molecule.

Conformational Studies: Distinguishing between different stable conformers (e.g., cis and trans rotamers) of the thiol group relative to the aromatic ring.

Photoproduct Identification: Characterizing the structures of new species formed upon UV irradiation by comparing their experimental IR spectra with theoretically calculated spectra. iku.edu.trnih.gov This is crucial for understanding photochemical reaction mechanisms, which for thiophenols can include tautomerization or the formation of thioketene (B13734457) compounds. iku.edu.trresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound by providing information about the chemical environment of ¹H and ¹⁹F nuclei.

¹H NMR Spectroscopy would be used to identify and confirm the protons in the molecule. The spectrum is expected to show:

Aromatic Protons: Three distinct signals in the aromatic region. The position and splitting pattern of these signals are dictated by the electronic effects of the chlorine, fluorine, and thiol substituents. Each proton would appear as a multiplet due to coupling with the other aromatic protons and potentially with the fluorine atom.

Thiol Proton (S-H): A signal that is typically a singlet but can sometimes show coupling. Its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

¹⁹F NMR Spectroscopy is a highly sensitive technique for fluorine-containing compounds. nih.govrsc.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift provides information about its electronic environment, while its coupling to adjacent aromatic protons (³JHF) and the proton meta to it (⁴JHF) would result in a complex multiplet, further confirming the substitution pattern on the aromatic ring. nih.gov

Reaction Monitoring: NMR is also a powerful tool for monitoring the progress of chemical reactions in real time. jhu.edunih.gov By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked. rsc.orgrsc.org For instance, in a reaction involving the thiol group of this compound, changes in the chemical shifts of the aromatic protons and the thiol proton can be observed, allowing for the determination of reaction kinetics and the identification of intermediates. rsc.orgresearchgate.net The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it particularly useful for monitoring reactions involving fluorinated compounds, as even subtle structural changes can lead to significant shifts in the fluorine signal. researchgate.net

Predicted NMR Data for this compound
Nucleus Predicted Chemical Shift (ppm)
¹H (Aromatic)~7.0-7.5
¹H (Thiol, SH)~3.5-4.5
¹⁹F~ -110 to -120

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. libretexts.org For aromatic compounds like this compound, the absorption bands are primarily due to π → π* and n → π* transitions associated with the benzene (B151609) ring and the sulfur heteroatom. hnue.edu.vnpharmatutor.org

π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. Substitution on the benzene ring with chromophores like chlorine, fluorine, and the thiol group can shift the absorption maxima (λmax) and intensity. hnue.edu.vn

n → π Transitions:* These are lower-intensity absorptions caused by the excitation of a non-bonding electron (from the lone pairs on the sulfur atom) to a π* antibonding orbital of the aromatic ring. shu.ac.uk These transitions typically occur at longer wavelengths than π → π* transitions. pharmatutor.org

Photoabsorption Spectra Simulation: Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to simulate the UV photoabsorption spectrum. nih.gov These simulations calculate the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. Comparing the simulated spectrum with the experimental one aids in the precise assignment of electronic transitions and provides a deeper understanding of the molecule's electronic structure. nih.govmdpi.com

Reaction Kinetics: UV-Vis spectroscopy is a valuable technique for monitoring reaction kinetics, provided that the reactant or product has a distinct chromophore that absorbs in the UV-Vis range. thermofisher.comsapub.org By monitoring the change in absorbance at a specific wavelength over time, the change in concentration of a species can be determined using the Beer-Lambert Law. thermofisher.com This allows for the calculation of reaction rates and rate constants. For example, if this compound were to react in a way that alters its conjugated π-system, the corresponding change in its UV-Vis spectrum could be used to follow the reaction's progress.

Expected Electronic Transitions for this compound
Transition Type Involved Orbitals
π → πAromatic ring π system
n → πSulfur lone pair electrons and aromatic π* system

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. msu.edu

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which is a radical cation. This high-energy ion can then undergo fragmentation, breaking down into smaller, characteristic fragment ions. msu.edu The fragmentation pattern for this compound would be expected to show:

Molecular Ion Peak (M⁺˙): A prominent peak corresponding to the intact molecule's mass. Due to the presence of chlorine, this peak will be accompanied by an M+2 peak with an intensity approximately one-third that of the M⁺˙ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. miamioh.edu

Loss of Halogens: Fragmentation involving the cleavage of the C-Cl or C-F bond to lose a halogen radical.

Loss of Thiol Group: Cleavage resulting in the loss of the ·SH group or a neutral H₂S molecule.

Aromatic Ring Fragmentation: Further fragmentation of the benzene ring itself.

Tandem Mass Spectrometry (MS/MS) provides more detailed structural information. nih.gov In this technique, a specific ion (e.g., the molecular ion) is selected, fragmented further through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This allows for the establishment of fragmentation pathways and provides unambiguous structural confirmation. nih.gov

Predicted Key Fragment Ions in the Mass Spectrum of this compound
m/z Value (for ³⁵Cl) Possible Identity
162[C₆H₄ClFS]⁺˙
129[C₆H₄FS]⁺
127[C₆H₃ClS]⁺
99[C₅H₃Cl]⁺˙
69[C₃H₂Cl]⁺

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. It is particularly useful for studying the adsorption and reaction of molecules like this compound on various substrates. mdpi.com

When a surface coated with this compound is irradiated with X-rays, core-level electrons are ejected. The binding energy of these electrons is characteristic of the element and its chemical environment. Analysis of the high-resolution spectra for each element (C 1s, S 2p, Cl 2p, F 1s) provides detailed information:

S 2p Spectrum: This is crucial for understanding the molecule-surface interaction. A binding energy of ~162 eV for the S 2p₃/₂ peak is characteristic of a sulfur atom covalently bonded to a metal surface (a thiolate), while higher binding energies (~163.5-164 eV) indicate unbound, physisorbed thiol groups. acs.orgresearchgate.net

Cl 2p and F 1s Spectra: These signals confirm the presence of the halogens on the surface. Changes in their binding energies or a decrease in their signal intensity over time can be used to monitor surface reactions, such as dehalogenation. researchgate.net

C 1s Spectrum: The carbon spectrum can be deconvoluted to distinguish between carbons in the aromatic ring and those bonded to sulfur, chlorine, or fluorine.

By monitoring these core-level spectra, XPS can effectively track surface processes such as the formation of self-assembled monolayers (SAMs), the orientation of adsorbed molecules, and the kinetics of surface-catalyzed reactions. mdpi.com

Core Level Analysis by XPS for this compound on a Surface
Core Level Information Provided
S 2pNature of surface bonding (thiolate vs. physisorbed thiol).
Cl 2pPresence and chemical state of chlorine; monitoring of dechlorination.
F 1sPresence and chemical state of fluorine; monitoring of defluorination.
C 1sChemical environment of carbon atoms (C-C, C-H, C-S, C-Cl, C-F).

Advanced Applications in Chemical Research

Medicinal Chemistry and Drug Discovery Intermediates

The strategic incorporation of fluorine and chlorine atoms into bioactive molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 3-Chloro-5-fluorothiophenol serves as a valuable precursor that introduces these advantageous halogens into new chemical entities, making it a sought-after intermediate in the pharmaceutical industry.

Role as a Key Building Block for Pharmaceutical Syntheses

This compound is recognized for its crucial role as a foundational element in the synthesis of active pharmaceutical ingredients (APIs). guidechem.comnih.gov The presence of both a chloro and a fluoro substituent on the aromatic ring enhances the stability and biological activity of the resulting compounds. nih.gov Its utility as a building block is rooted in the ability to undergo various chemical transformations at the thiol group, as well as potential modifications on the aromatic ring, allowing for the construction of complex molecular architectures. nih.gov Fluorinated building blocks, in general, are integral to modern drug discovery, and this compound is a prime example of such a key component. nih.gov

Synthesis of Antimicrobial, Anti-inflammatory, and Anticancer Agents

This compound is not only a versatile building block but also a precursor to molecules exhibiting a wide spectrum of pharmacological effects. Research has demonstrated that derivatives of this compound possess strong antimicrobial properties, playing a significant role in the development of new drugs to combat microbial infections. guidechem.com

Furthermore, the synthesis of various heterocyclic compounds incorporating the 3-chloro-5-fluorophenyl moiety has led to the discovery of potent anti-inflammatory and anticancer agents. For instance, phenothiazine (B1677639) derivatives, which can be synthesized from related thiophenol precursors, are known to have anti-inflammatory, antimicrobial, and anticancer activities. nih.govnih.gov The introduction of the chloro and fluoro groups from this compound can enhance the efficacy of these derivatives.

Recent studies have explored the synthesis of novel compounds with potential therapeutic applications starting from halogenated thiophenols. The following table summarizes examples of biologically active compounds derived from precursors with similar structural motifs.

Compound ClassTherapeutic AreaKey Precursor Moiety
Phenothiazine DerivativesAntimicrobial, Anti-inflammatory, AnticancerChlorobenzenethiol
ThiazolotriazolesAnti-inflammatory, Antimicrobial2,4-dichloro-5-fluorophenyl
Thiophene-based ChalconesAnticancerChlorothiophene

Development of Antiviral Compounds (e.g., Influenza A H1N1)

The structural analogue, 3-Chloro-5-fluoroaniline, is extensively utilized in the synthesis of antiviral compounds, particularly those targeting the influenza A H1N1 virus. ossila.com This suggests a strong potential for this compound to serve a similar role. The introduction of the halogenated phenyl ring is a key step in constructing the molecular scaffold of these antiviral agents. While direct synthesis from this compound is an area for further exploration, the established use of its aniline (B41778) counterpart highlights the importance of this substitution pattern in the design of influenza inhibitors.

Precursors for Glucocorticoid Receptor Agonists

In the field of endocrinology and inflammation, 3-Chloro-5-fluoroaniline has been identified as a starting material for the synthesis of glucocorticoid receptor agonists. ossila.com These agonists are crucial for treating a variety of inflammatory conditions. The synthesis often involves a Skraup reaction to form a tetrahydroquinoline-based core structure. ossila.com The analogous use of this compound could potentially lead to novel glucocorticoid receptor modulators with unique properties, although this remains an active area of research.

Synthesis of Phenothiazine Derivatives for Biological Investigation

Phenothiazines are a class of heterocyclic compounds with a tricyclic structure containing nitrogen and sulfur, known for a wide range of biological activities. nih.govnih.gov The synthesis of phenothiazine derivatives often involves the condensation of an appropriately substituted aminobenzenethiol with a halonitrobenzene, followed by a Smiles rearrangement. researchgate.net Specifically, the synthesis of chlorophenothiazines has been achieved using 2-amino-3/5-chlorobenzenethiols. researchgate.net By extension, this compound can be considered a valuable precursor for novel, fluorinated phenothiazine derivatives, which are of interest for their potential as anticancer and antimicrobial agents. nih.gov

The table below outlines the general synthetic approach to phenothiazine derivatives where a substituted aminobenzenethiol is a key intermediate.

Starting Material 1Starting Material 2Key ReactionProduct Class
Substituted 2-aminobenzenethiolHalonitrobenzeneSmiles RearrangementPhenothiazine Derivative

Thiolation in Pyrazolamine Derivatives for Medicinal Significance

While direct evidence for the use of this compound in the thiolation of pyrazolamine derivatives is not extensively documented in publicly available literature, the general reactivity of thiophenols makes them suitable reagents for introducing a thiol moiety onto various heterocyclic scaffolds. Pyrazole derivatives are known to possess a broad range of biological activities, including antimicrobial and anticancer effects. The introduction of a substituted thiophenyl group, such as the 3-chloro-5-fluorophenylthio group, could modulate the biological activity and pharmacokinetic properties of pyrazolamine-based drug candidates. This remains a promising area for future research in medicinal chemistry.

Incorporation into Benzothiazepine (B8601423) Scaffolds for Therapeutic Potential

Benzothiazepines are a class of heterocyclic compounds recognized for their diverse pharmacological activities, making them significant scaffolds in drug discovery. nih.gov The synthesis of the benzothiazepine core often involves the condensation of a 2-aminothiophenol (B119425) derivative with a suitable precursor. nih.govnih.gov While this compound is not a direct precursor in the common synthetic routes due to the absence of an amino group at the ortho position to the thiol, its structural motifs are of interest in the broader context of medicinal chemistry. The presence of both chloro and fluoro substituents on the phenyl ring is a known strategy to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

The general synthetic strategies for forming 1,5-benzothiazepine (B1259763) derivatives, for instance, include the reaction of 2-aminothiophenols with α,β-unsaturated carbonyl compounds (chalcones) or other reactive intermediates. nih.govnih.gov These reactions can be catalyzed by various agents, including Lewis acids and Brønsted acids, or promoted by microwave or ultrasound irradiation to enhance reaction rates and yields. nih.gov The resulting benzothiazepine derivatives can possess a wide range of biological activities, including but not limited to anticancer and antibacterial properties. The specific incorporation of a 3-chloro-5-fluorophenylthio moiety into a benzothiazepine or a similar heterocyclic system would require a multi-step synthetic approach, potentially involving the introduction of an amino group or the use of alternative cyclization strategies.

General Benzothiazepine Synthesis Key Reactants Common Conditions Potential Therapeutic Areas
1,5-Benzothiazepine Formation2-Aminothiophenol, ChalconesCatalysis (e.g., ferrous sulphate), UltrasoundAnticancer, Antibacterial
1,3-Benzothiazepine FormationDiphenylphosphoryl thioamide, Fluoro-hydroxyl(phenyl)iodotosylateRoom temperatureVaried Pharmacological Activities

Materials Science and Functional Polymers

The unique electronic and reactive properties of this compound make it a candidate for the development of advanced materials and functional polymers.

Property Enhancement General Approach Potential Role of this compound
Anti-oxidation Incorporation of radical scavengers and hydroperoxide decomposers. specialchem.comThe thiol group could act as a hydrogen donor to terminate radical chains.
Anti-ultraviolet Addition of UV absorbers or stabilizers.The aromatic structure may offer some UV absorption, though this is not its primary anticipated function.
Stability (Thermal) Use of thermal stabilizers. nih.govThe incorporation of the stable, halogenated aromatic ring could enhance thermal stability.
Electrical/Optical Doping or functionalization with electronically active groups.The specific electronic effects of the chloro and fluoro substituents could be explored for modifying dielectric or optical properties.

Synthesis of Fluorescent Thioanthraquinone Analogues for Sensor and Drug Delivery System Applications

Fluorescent dyes are instrumental in the development of chemical sensors and imaging agents. The synthesis of functional fluorescent dyes can be achieved through various organic reactions. nih.gov Thiophenols are known to react with halogenated aromatic compounds, such as substituted anthraquinones, to form thioether derivatives. nih.gov This nucleophilic aromatic substitution reaction is a viable pathway for incorporating the 3-chloro-5-fluorophenylthio moiety onto a fluorophore core. For instance, the reaction of a thiophenol with a 2,4-dinitrophenyl group-containing molecule is a known strategy for creating fluorescent probes for thiophenol detection. nih.gov A similar approach could be envisioned where this compound acts as the nucleophile to modify a fluorescent scaffold, potentially tuning its photophysical properties for applications in sensors or as a tag for drug delivery systems.

Role in the Preparation of Novel Hybrid Materials

The preparation of novel hybrid materials often involves the integration of organic and inorganic components to achieve synergistic properties. The thiol group of this compound is a versatile functional handle for anchoring the molecule to inorganic surfaces or for participating in cross-linking reactions. For example, thiols can be grafted onto silica (B1680970) surfaces or incorporated into sol-gel matrices. While specific examples involving this compound are not detailed in the available literature, the general chemistry of thiols points towards its potential utility in this field.

Agrochemical and Pesticide Chemistry

The development of new pesticides is crucial for modern agriculture, and halogenated compounds often play a significant role in their design.

Precursor for Novel Pesticides with Improved Efficacy and Environmental Profiles

Substituted thiophenols are recognized as an important class of intermediates in the synthesis of agrochemicals, including herbicides. google.com The presence of halogen atoms in a pesticide's molecular structure can significantly influence its biological activity, selectivity, and environmental persistence. nih.gov For instance, certain thiophenol derivatives have been patented for their use as selective herbicides. google.com While a direct line from this compound to a commercial pesticide is not explicitly documented, its identity as a halogenated thiophenol places it within a class of compounds with known agrochemical potential. guidechem.com The development of novel pesticides often involves the synthesis and screening of a wide array of structural analogs to optimize efficacy against target pests while minimizing impact on non-target organisms and the environment. nih.govmdpi.com

Agrochemical Application Compound Class Potential Role of this compound
Herbicides Substituted ThiophenolsAs a precursor to active ingredients that may exhibit selective weed control. google.com
Insecticides/Fungicides Halogenated Organic CompoundsAs a building block for more complex molecules with potential insecticidal or fungicidal properties. guidechem.com

Environmental and Toxicological Relevance in Chemical Processes

Formation of Polychlorinated Dibenzothiophenes (PCDT) and Thianthrenes (PCTA)

Halogenated thiophenols are recognized as key precursors in the formation of PCDTs and PCTAs, which are sulfur-containing analogues of the highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). These reactions are particularly relevant in high-temperature industrial settings where chlorinated and sulfur-containing compounds are present.

The thermal decomposition of thiophenols is a critical initial step in the formation of PCDTs and PCTAs. At elevated temperatures, such as those found in industrial incinerators and metallurgical processes, the carbon-sulfur and carbon-halogen bonds in compounds like 3-Chloro-5-fluorothiophenol can cleave, leading to the formation of highly reactive radical species. For instance, studies on ethanethiol (B150549) have shown that thermal decomposition can proceed via intramolecular elimination to produce hydrogen sulfide (B99878) and an alkene, or through C-C and C-S bond rupture to form various radical species. nih.gov Similarly, the pyrolysis of methoxyphenols involves the loss of a methyl radical as an initial decomposition step. researchgate.net

The formation of PCDTs and PCTAs from thiophenol precursors is understood to proceed primarily through radical-radical coupling mechanisms. Following the initial formation of thiophenoxyl radicals, these reactive species can undergo self-condensation or cross-condensation reactions.

The general mechanism involves the coupling of two thiophenoxyl radicals to form a dichlorodihydrodibenzothiophene or a dichlorodihydrothianthrene intermediate. These intermediates can then undergo dehydrochlorination (loss of HCl) or other elimination reactions to form the stable, aromatic PCDT or PCTA structures. The specific isomers formed will depend on the substitution pattern of the initial thiophenol.

Influence of Halogenation Pattern on Reactivity and Environmental Fate

The nature and position of halogen substituents on the aromatic ring significantly influence the reactivity of thiophenols and the environmental fate of the resulting pollutants. The presence of both chlorine and fluorine in this compound introduces a complex interplay of electronic and steric effects.

Research on other halogenated compounds has shown that the type of halogen affects bond dissociation energies and, consequently, the ease of radical formation. For example, studies on the dehalogenation of halogenated thiophenols on gold nanoparticles have shown that reaction rates can be influenced by the specific halogen present. researchgate.net In the context of fire suppressants, the C-X (where X is a halogen) bond strength varies, impacting thermal stability and pyrolysis products. rsc.org

The fluorine atom in this compound, being highly electronegative, can be expected to influence the electron density distribution of the aromatic ring, thereby affecting the reactivity of the thiol group and the stability of any radical intermediates. Studies on electrophilic aromatic substitution in fluorinated isoxazolines demonstrate that C-F bond cleavage can lead to the formation of carbocation intermediates, highlighting the unique reactivity imparted by fluorine. nih.gov

The environmental fate of halogenated compounds is also tied to their substitution pattern. The strong carbon-fluorine bond generally increases the persistence of organofluorine compounds in the environment. While specific studies on the environmental persistence and bioaccumulation of this compound are lacking, the general trend for halogenated aromatic hydrocarbons is that increased halogenation can lead to greater lipophilicity and potential for bioaccumulation. The toxicity of these compounds is also a major concern, as highlighted by the well-documented toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) and related halogenated aromatic hydrocarbons. nih.gov Studies on thiophenol have demonstrated its potential to induce oxidative stress in human red blood cells. nih.gov

Compound Information Table

Compound Name
This compound
Polychlorinated Dibenzothiophenes (PCDT)
Polychlorinated Thianthrenes (PCTA)
Polychlorinated dibenzo-p-dioxins (PCDD)
Polychlorinated dibenzofurans (PCDF)
Ethanethiol
Methoxyphenol
2,3,7,8-tetrachlorodibenzo-p-dioxin
Thiophenol

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 845823-02-1 fluorochem.co.ukbldpharm.com
Molecular Formula C₆H₄ClFS myskinrecipes.com
Molecular Weight 162.61 g/mol myskinrecipes.com
Canonical SMILES C1=C(C=C(C(=C1)S)F)Cl fluorochem.co.uk
InChI Key Not available
Appearance Not available
Boiling Point Not available
Melting Point Not available
Density Not available

Future Research Directions and Emerging Opportunities for 3 Chloro 5 Fluorothiophenol

Exploration of Novel Catalytic Transformations

The presence of a sulfur atom and electron-withdrawing halogen substituents in 3-Chloro-5-fluorothiophenol suggests its potential as a ligand or precursor in catalysis. Future research could fruitfully explore its role in a variety of catalytic transformations.

Potential Research Areas:

Ligand Synthesis for Cross-Coupling Reactions: The thiol group can be utilized to synthesize novel mono- or bidentate ligands for transition metal catalysis. The electronic properties imparted by the chloro and fluoro substituents could modulate the reactivity and selectivity of catalysts in reactions such as Suzuki, Heck, and Sonogashira couplings.

Organocatalysis: The nucleophilic nature of the thiophenol could be harnessed in organocatalytic reactions, such as Michael additions or conjugate additions to α,β-unsaturated carbonyl compounds.

Photoredox Catalysis: The halogenated aromatic ring might participate in photoredox catalytic cycles, either as a quencher or as a component of a photosensitizer.

Catalyst SystemPotential ReactionExpected Outcome
Palladium-3-Chloro-5-fluorothiophenol Ligand ComplexSuzuki Cross-CouplingEnhanced catalytic activity and selectivity due to electronic tuning by halogen atoms.
This compound as an OrganocatalystMichael AdditionEfficient catalysis for the formation of carbon-sulfur bonds.
Ruthenium-based Photosensitizer with this compound MoietyPhotoredox-mediated PolymerizationControl over polymer chain growth and properties.

Development of Asymmetric Synthesis Methodologies

The development of synthetic routes to chiral molecules is a cornerstone of modern chemistry. This compound could serve as a valuable building block or catalyst in the field of asymmetric synthesis.

Prospective Applications:

Chiral Ligand Development: Derivatization of the thiol group with chiral auxiliaries could lead to a new class of ligands for asymmetric catalysis, enabling the enantioselective synthesis of valuable organic compounds.

Asymmetric Organocatalysis: As a nucleophile in reactions catalyzed by chiral amines or Brønsted acids, it could participate in the stereoselective formation of C-S bonds.

Resolution of Racemic Mixtures: The compound could be used as a resolving agent for racemic mixtures of chiral compounds through the formation of diastereomeric derivatives.

Advanced Material Design and Functionalization

The unique combination of atoms in this compound makes it an intriguing candidate for the design and functionalization of advanced materials with tailored properties.

Emerging Opportunities:

Polymer Chemistry: It can be envisioned as a monomer or a functionalizing agent for polymers. The resulting materials may exhibit enhanced thermal stability, flame retardancy, or specific optical properties due to the presence of halogen and sulfur atoms.

Self-Assembled Monolayers (SAMs): Thiophenols are well-known for their ability to form SAMs on gold surfaces. The specific halogenation pattern of this compound could be exploited to fine-tune the surface properties of such monolayers for applications in electronics, sensors, or biocompatible coatings.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The thiol group can coordinate to metal ions, opening up the possibility of using this compound as a linker for the synthesis of novel coordination polymers and MOFs with potential applications in gas storage, separation, and catalysis.

Deeper Mechanistic Understanding of Complex Reactions

Detailed mechanistic studies are crucial for the rational design of new reactions and the optimization of existing ones. The reactivity of this compound in various chemical transformations warrants in-depth investigation.

Areas for Mechanistic Investigation:

Nucleophilic Aromatic Substitution (SNAr): A systematic study of the kinetics and thermodynamics of SNAr reactions involving this compound would provide valuable insights into the influence of the meta-chloro and para-fluoro substituents on the reaction mechanism.

Oxidative Coupling Reactions: Investigating the mechanism of oxidative coupling of the thiol group to form disulfides, catalyzed by different reagents, could lead to more efficient and selective synthetic methods.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to model reaction pathways, predict transition state geometries, and understand the electronic factors governing the reactivity of this compound.

Application in Sustainable Chemistry and Green Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research should focus on developing sustainable and environmentally benign synthetic routes and applications for this compound.

Green Chemistry Approaches:

Solvent-Free Reactions: Exploring the possibility of conducting reactions with this compound under solvent-free conditions or in greener solvents like water or ionic liquids.

Catalytic Processes: The development of highly efficient catalytic methods for its synthesis and subsequent transformations would minimize waste generation and improve atom economy.

Renewable Feedstocks: Investigating synthetic pathways that utilize renewable feedstocks as starting materials for the production of this compound and its derivatives.

Q & A

Basic: What safety protocols should be followed when handling 3-Chloro-5-fluorothiophenol in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as acute toxicity (Category 4) is reported for structurally similar chlorophenols .
  • Waste Disposal: Segregate waste and transfer it to certified hazardous waste treatment facilities to prevent environmental contamination .
  • Emergency Measures: In case of skin contact, rinse immediately with water. For inhalation exposure, move to fresh air and seek medical attention .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm substituent positions on the thiophenol ring. Compare chemical shifts with analogous compounds like 3-Chloro-4-fluorophenol (δ 7.2–7.8 ppm for aromatic protons) .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze purity and detect impurities. Optimize column temperature based on boiling points (e.g., 92–102°C for related fluorophenols) .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., C-S stretch at ~600–700 cm1^{-1}) and fluorine substitution patterns .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Density Functional Theory (DFT): Calculate activation energies for reactions at the chlorine or fluorine sites. Compare with experimental data to validate mechanistic pathways .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., polar aprotic solvents) on reaction kinetics. Use software like Gaussian or ORCA for simulations .
  • Electrostatic Potential Maps: Visualize electron-deficient regions to predict sites for nucleophilic attack .

Advanced: What methodologies address discrepancies between experimental and theoretical data for chlorothiophenol derivatives?

Answer:

  • Systematic Literature Review: Apply strategies from toxicological profiles (e.g., PubMed/TOXCENTER searches) to identify conflicting datasets .
  • Replication Studies: Reproduce synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized reagents) .
  • Cross-Validation: Combine NMR, X-ray crystallography, and computational results to resolve ambiguities in structural assignments .

Basic: What key physical properties influence the purification of this compound?

Answer:

PropertyValue Range (Analogous Compounds)Methodological Consideration
Melting Point40–52°C Use recrystallization in hexane/ethyl acetate.
Boiling Point92–102°C (at 10–13 mmHg) Employ vacuum distillation for isolation.
SolubilityLow in water; high in DCM/THFPrefer column chromatography for impurities.

Advanced: How to design experiments to assess environmental persistence of this compound degradation products?

Answer:

  • Biodegradation Studies: Incubate with soil microbiota under aerobic/anaerobic conditions. Monitor metabolites via LC-MS .
  • Photolysis Experiments: Exclude natural textiles or leather, as chlorophenols adsorb strongly to organic matrices .
  • Ecotoxicity Assays: Use Daphnia magna or algal models to evaluate LC50_{50} values for degradation byproducts .

Basic: What are the GHS classification and labeling requirements for this compound?

Answer:

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) .
  • Precautionary Measures: P280 (Wear gloves/protective clothing) and P301+P312 (Call poison center if ingested) .

Advanced: What synthetic routes optimize yield for this compound derivatives?

Answer:

  • Friedel-Crafts Halogenation: Use AlCl3_3 as a catalyst for regioselective chlorination/fluorination .
  • Thiolation Reactions: React fluorobenzene derivatives with sulfur nucleophiles (e.g., NaSH) under controlled pH .
  • Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equiv. Cl2_2 for complete substitution) .

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